1,2,3,4-Tetrahydroisoquinoline-5-carboxamide hydrochloride 1,2,3,4-Tetrahydroisoquinoline-5-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2031268-80-9
VCID: VC8412282
InChI: InChI=1S/C10H12N2O.ClH/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9;/h1-3,12H,4-6H2,(H2,11,13);1H
SMILES: C1CNCC2=C1C(=CC=C2)C(=O)N.Cl
Molecular Formula: C10H13ClN2O
Molecular Weight: 212.67

1,2,3,4-Tetrahydroisoquinoline-5-carboxamide hydrochloride

CAS No.: 2031268-80-9

Cat. No.: VC8412282

Molecular Formula: C10H13ClN2O

Molecular Weight: 212.67

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydroisoquinoline-5-carboxamide hydrochloride - 2031268-80-9

Specification

CAS No. 2031268-80-9
Molecular Formula C10H13ClN2O
Molecular Weight 212.67
IUPAC Name 1,2,3,4-tetrahydroisoquinoline-5-carboxamide;hydrochloride
Standard InChI InChI=1S/C10H12N2O.ClH/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9;/h1-3,12H,4-6H2,(H2,11,13);1H
Standard InChI Key OQXDMIKECXSRDZ-UHFFFAOYSA-N
SMILES C1CNCC2=C1C(=CC=C2)C(=O)N.Cl
Canonical SMILES C1CNCC2=C1C(=CC=C2)C(=O)N.Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of 1,2,3,4-tetrahydroisoquinoline-5-carboxamide hydrochloride is C₁₀H₁₃ClN₂O, with a molecular weight of 212.68 g/mol . Its IUPAC name, 1,2,3,4-tetrahydroisoquinoline-5-carboxamide; hydrochloride, reflects the fully saturated isoquinoline core, amide functional group, and hydrochloric acid salt formation. Key identifiers include:

PropertyValue
PubChem CID126809453
MDL NumberMFCD30345046
InChI KeyOQXDMIKECXSRDZ-UHFFFAOYSA-N
SMILESC1CNCC2=C1C(=CC=C2)C(=O)N.Cl
AppearancePowder
Storage TemperatureRoom Temperature

The THIQ core consists of a benzene ring fused to a piperidine ring, with the carboxamide group (-CONH₂) at position 5 and a protonated nitrogen forming the hydrochloride salt . This structural configuration enhances water solubility compared to non-salt forms, a critical factor in pharmaceutical formulations.

Biological Activities and Structure–Activity Relationships (SAR)

THIQ derivatives exhibit broad bioactivity, as highlighted in recent reviews . While specific data for 1,2,3,4-tetrahydroisoquinoline-5-carboxamide hydrochloride are unavailable, SAR trends for analogous compounds suggest:

Neuroprotective Effects

THIQ scaffolds interact with neurotransmitter receptors, such as dopamine and serotonin receptors. The carboxamide group’s hydrogen-bonding capacity could modulate receptor affinity, potentially aiding in neurodegenerative disease research .

Anticancer Properties

Substituents at the 5-position influence cytotoxicity. Carboxamide-bearing THIQs may act as topoisomerase inhibitors or induce apoptosis in cancer cells, though mechanistic studies are needed for this specific derivative .

Applications in Drug Discovery

Lead Compound Optimization

The carboxamide group offers a site for structural diversification, enabling medicinal chemists to optimize pharmacokinetic properties such as solubility and metabolic stability. For instance, replacing the amide with a sulfonamide or urea could alter target binding .

Prodrug Development

The hydrochloride salt form improves bioavailability, making it suitable for prodrug strategies. Enzymatic cleavage of the amide bond in vivo could release active metabolites targeting specific tissues .

Future Directions

Further research should prioritize:

  • In vitro toxicity profiling to establish IC₅₀ values across cell lines.

  • Target identification studies using computational docking and proteomic approaches.

  • Synthetic scale-up to enable preclinical testing, leveraging methodologies from related patents .

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